molecular formula C7H3Cl3F2O3S B1411285 3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1806275-42-2

3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1411285
CAS No.: 1806275-42-2
M. Wt: 311.5 g/mol
InChI Key: NWLDTPOLHSNGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents used.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, reacting with amines can produce sulfonamide derivatives.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are crucial in modifying molecular structures and creating new compounds with desired properties .

Comparison with Similar Compounds

3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both dichloro and difluoromethoxy groups.

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(15-7(11)12)5(2-3)16(10,13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLDTPOLHSNGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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